Methyl 2-amino-5-fluoro-3-iodobenzoate
Overview
Description
“Methyl 2-amino-5-fluoro-3-iodobenzoate” is a chemical compound with the CAS Number: 906095-67-8 . It has a molecular weight of 295.05 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “Methyl 2-amino-5-fluoro-3-iodobenzoate” is1S/C8H7FINO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,11H2,1H3
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
“Methyl 2-amino-5-fluoro-3-iodobenzoate” is a powder that is stored at room temperature . It has a molecular weight of 295.05 .Scientific Research Applications
Synthesis and Optimization
- Synthesis Techniques : Methyl 2-amino-5-fluorobenzoate, a related compound, has been synthesized using nitrification, esterification, and hydronation, with an emphasis on optimizing synthesis methods (Yin Jian-zhong, 2010).
Biological Properties and Applications
- Antitumor Properties : Fluorinated 2-(4-aminophenyl)benzothiazoles, which are structurally related, exhibit potent cytotoxic properties in vitro against specific human breast cancer cell lines (I. Hutchinson et al., 2001).
- Fluorescent Sensing : A fluorogenic chemosensor based on an o-aminophenol derivative, which is structurally related, has been developed for selective and sensitive detection of Al3+ ions, showing potential in bio-imaging applications (Xingpei Ye et al., 2014).
Chemical Properties and Reactions
- Synthesis of Halogenated Compounds : Research on the synthesis of 2-fluoro-6-iodobenzoic acid, which shares structural similarities, has highlighted efficient production processes and potential applications in various chemical reactions (Zhao Haoyu et al., 2010).
Imaging and Diagnostic Applications
- Radioligand Synthesis : The synthesis of fluorine-containing compounds for use as radioligands in medical imaging, such as PET scans, demonstrates the potential application of fluorinated compounds in diagnostic medicine (F. Vos et al., 1994).
Antitumor Drug Development
- Prodrug Development : The development of amino acid prodrugs of novel antitumor benzothiazoles, structurally related to Methyl 2-amino-5-fluoro-3-iodobenzoate, demonstrates the compound's potential in cancer treatment (T. Bradshaw et al., 2002).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
methyl 2-amino-5-fluoro-3-iodobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FINO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLBISKIVWTSMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)F)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-5-fluoro-3-iodobenzoate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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